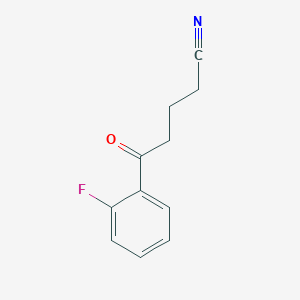

5-(2-Fluorophenyl)-5-oxovaleronitrile

Description

Contextualization of Fluorinated Organic Compounds in Advanced Synthetic Research

The introduction of fluorine into organic molecules is a powerful strategy in modern medicinal chemistry and materials science. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological characteristics of a parent compound. In pharmaceutical research, the strategic placement of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability and bioavailability. nih.gov The presence of the 2-fluorophenyl group in 5-(2-Fluorophenyl)-5-oxovaleronitrile is therefore significant, suggesting its potential use as a building block for creating new chemical entities with modulated biological activities. cymitquimica.com The development of novel fluorination methods and the synthesis of fluorinated building blocks remain active areas of research. nih.govsapub.org

Table 1: Physicochemical Properties Influenced by Fluorination

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. |

| Lipophilicity | Increased | Fluorine can increase a molecule's ability to pass through biological membranes. |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites. |

| Acidity/Basicity (pKa) | Altered | The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons. |

Significance of Nitrile and Ketone Functional Groups in Complex Molecular Architectures

The ketone and nitrile functional groups are cornerstones of organic synthesis due to their versatile reactivity. rsc.orgncert.nic.in They serve as key handles for constructing complex molecular frameworks through a wide array of chemical transformations.

The ketone group , a type of carbonyl, features an electrophilic carbon atom that is susceptible to attack by nucleophiles. ncert.nic.in This reactivity is fundamental to many carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the elaboration of simple precursors into more complex structures. Furthermore, ketones can be reduced to secondary alcohols or converted to a variety of other functional groups. researchgate.net

The nitrile group (-C≡N) is a highly valuable functional group in synthesis. fiveable.me Its carbon atom is also electrophilic, reacting with organometallic reagents to form ketones after hydrolysis. libretexts.orgyoutube.com The nitrile group is prized for its ability to be transformed into other important functionalities; it can be hydrolyzed to carboxylic acids or amides, and reduced to primary amines. rsc.orglibretexts.org This chemical versatility makes nitriles valuable intermediates in the synthesis of nitrogen-containing compounds. organic-chemistry.org

The dual presence of both a ketone and a nitrile in this compound provides two distinct reactive sites that can be addressed sequentially or simultaneously to build molecular complexity.

Table 2: Key Reactions of Ketone and Nitrile Functional Groups

| Functional Group | Reaction Type | Reagents | Product |

| Ketone | Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | |

| Wittig Reaction | Ylides (Ph₃P=CR₂) | Alkene | |

| Nitrile | Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine | |

| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone |

Overview of α-Keto Nitriles in Academic Synthesis and Reactivity Studies

While this compound is a δ-keto nitrile (with the functional groups separated by three carbons), the closely related class of α-keto nitriles (also known as acyl cyanides) is a subject of significant academic interest. These compounds feature the ketone and nitrile groups adjacent to each other, leading to unique reactivity.

The synthesis of α-keto nitriles can be achieved through various methods, including the oxidation of cyanohydrins or the reaction of acyl halides with cyanide salts. Their reactivity is dominated by the two adjacent electrophilic centers. They are valuable precursors for the synthesis of α-ketoamides, α-ketoesters, and other important motifs. researchgate.net For example, catalyst-free oxidative decyanation–amidation reactions have been developed to convert β-ketonitriles into α-ketoamides, showcasing the synthetic utility of the broader keto-nitrile class. researchgate.net The study of these simpler analogs provides valuable insights into the potential chemical behavior of more complex structures like this compound.

Research Significance and Potential Applications of this compound

The primary research significance of this compound appears to be its role as a key intermediate in the synthesis of pharmaceutically active compounds. Its structure is particularly relevant to the synthesis of substituted pyrroles, which are important heterocyclic scaffolds in many drugs. nih.gov

Specifically, derivatives of this molecule are crucial in the production of Vonoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders. google.combiosynth.com The synthesis of the core intermediate, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, often involves the cyclization of a linear keto-nitrile precursor. google.com For instance, a patented synthesis method involves the reaction of 2-fluoro-alpha-bromoacetophenone with 3-oxo-propionitrile to generate a 4-oxo-butyronitrile intermediate, which then undergoes cyclization. google.com Although this specific patent describes a slightly different precursor, it highlights the established strategy of using fluorophenyl-substituted oxo-nitriles to construct the pyrrole (B145914) ring essential for Vonoprazan's activity. The structure of this compound is ideally suited for similar cyclization strategies to form related heterocyclic systems, positioning it as a valuable building block for medicinal chemistry and process development.

Table 3: Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 5-(2-fluorophenyl)-5-oxopentanenitrile |

| Molecular Formula | C₁₁H₁₀FNO |

| Molecular Weight | 191.20 g/mol |

| Functional Groups | Aromatic Fluoride (B91410), Aryl Ketone, Nitrile |

| Probable Role | Synthetic Intermediate, Building Block |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-5-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQLORVFWCKKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642221 | |

| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-33-4 | |

| Record name | 5-(2-Fluorophenyl)-5-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 5 2 Fluorophenyl 5 Oxovaleronitrile and Analogues

Retrosynthetic Analysis of 5-(2-Fluorophenyl)-5-oxovaleronitrile

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, several plausible disconnection approaches can be envisioned, highlighting different bond-forming strategies.

Acylation-Based Disconnection (Route A): A primary disconnection can be made at the C-C bond between the carbonyl group and the fluorinated aromatic ring. This approach suggests a Friedel-Crafts acylation reaction, where fluorobenzene (B45895) is acylated with a suitable five-carbon chain bearing a terminal nitrile, such as 4-cyanobutanoyl chloride. This route is linear and relies on the regioselectivity of the electrophilic aromatic substitution on the fluorobenzene ring.

Alkylation-Based Disconnection (Route B): An alternative disconnection targets the aliphatic chain. Breaking the Cα-Cβ bond (the bond between the second and third carbons from the carbonyl group) points to an alkylation strategy. This involves the reaction of an enolate derived from 2'-fluoroacetophenone (B1202908) with a three-carbon electrophile containing a nitrile group, such as 3-chloropropionitrile. A more common variant involves the alkylation of an α-haloacetophenone intermediate. Disconnecting the Cγ-Cδ bond suggests the alkylation of a suitable nucleophile with 2-(2-fluorophenyl)-2-oxoethyl bromide (2-bromo-2'-fluoroacetophenone).

Michael Addition-Based Disconnection (Route C): A third approach involves disconnecting the Cβ-Cγ bond, which suggests a conjugate addition pathway. This would involve the Michael addition of a cyanide source (e.g., KCN or TMSCN) to an α,β-unsaturated ketone precursor, 1-(2-fluorophenyl)but-3-en-1-one. This route depends on the successful preparation of the unsaturated precursor and controlling the 1,4-addition selectivity.

These distinct retrosynthetic pathways form the basis for the various synthetic strategies discussed in the subsequent sections.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound relies heavily on the efficient preparation and functionalization of key precursors, namely ortho-fluorinated acetophenone (B1666503) and its derivatives.

Synthesis of Ortho-Fluorinated Acetophenone Derivatives

2'-Fluoroacetophenone is a critical starting material for many synthetic routes. It can be prepared through several established methods, primarily involving the acylation of a fluorinated benzene (B151609) ring.

One common industrial method is the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃). The regioselectivity of this reaction is a key consideration, as it can yield a mixture of ortho and para isomers, with the para-substituted product often predominating due to steric hindrance.

An alternative approach that offers better control involves the use of organometallic reagents. A patented method describes the reaction of 2-fluorobenzoyl chloride with a malonic ester derivative in the presence of magnesium, followed by hydrolysis and decarboxylation to yield 2'-fluoroacetophenone. google.com This method avoids the regioselectivity issues associated with direct Friedel-Crafts acylation of fluorobenzene.

| Method | Reagents | Catalyst/Conditions | Key Features |

| Friedel-Crafts Acylation | Fluorobenzene, Acetyl Chloride | AlCl₃ | Can produce isomeric mixtures (ortho/para) |

| Grignard-type Reaction | 2-Fluorobenzoyl Chloride, Diethyl Malonate | Mg, Ethanol, MTBE | Good regioselectivity for the ortho position google.com |

| Organocadmium Reaction | 2-Fluorophenylmagnesium bromide, Acetyl Chloride | CdCl₂ | Classic method for ketone synthesis |

Methodologies for α-Haloacetophenone Intermediate Formation

For synthetic routes proceeding via alkylation, the activation of the α-position of 2'-fluoroacetophenone is necessary. This is typically achieved by converting it into an α-haloacetophenone, most commonly 2-bromo-2'-fluoroacetophenone (B17065). This intermediate is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles.

The bromination of the α-carbon of acetophenone derivatives is a well-established transformation. Common brominating agents include elemental bromine (Br₂) in a solvent like methanol (B129727) or acetic acid, or N-Bromosuccinimide (NBS) with a radical initiator. The synthesis of 2-bromo-2'-fluoroacetophenone is a key step in the preparation of several pharmaceutical intermediates. google.comgoogle.com

While bromination is common, α-fluorination has also been explored. Direct α-fluorination of acetophenones can be achieved using hypervalent iodine reagents in combination with a fluoride (B91410) source like a triethylamine-hydrofluoric acid complex. nih.govorganic-chemistry.org This method provides α-fluoroketones with high selectivity and under relatively mild conditions. nih.govorganic-chemistry.org

| Halogenation Method | Reagent(s) | Typical Conditions | Product |

| α-Bromination | Bromine (Br₂) | Acetic Acid or Methanol | 2-Bromo-2'-fluoroacetophenone google.com |

| α-Bromination | N-Bromosuccinimide (NBS) | AIBN (initiator), CCl₄ | 2-Bromo-2'-fluoroacetophenone |

| α-Fluorination | Iodosylarenes, TEA·5HF | 1,2-Dichloroethane, 60°C | 2-Fluoro-2'-(fluorophenyl)acetophenone organic-chemistry.org |

Convergent and Linear Synthesis Routes to this compound

The assembly of the final carbon skeleton can be approached through either convergent or linear strategies, each with distinct advantages. Convergent syntheses involve coupling complex, pre-assembled fragments, while linear syntheses build the molecule in a step-by-step fashion from a single starting material.

Malononitrile-Based Condensation and Coupling Reactions

Malononitrile (B47326) is a versatile C3 synthon in organic synthesis due to the high acidity of its methylene (B1212753) protons. While it is widely used in Knoevenagel condensation reactions with aldehydes and ketones to form electron-deficient alkenes, its utility in the synthesis of γ-ketonitriles often involves its role as a nucleophile in substitution reactions. organic-chemistry.orgrsc.orgresearchgate.neteurekaselect.com

A relevant synthetic strategy involves the reaction of 2-bromo-2'-fluoroacetophenone with malononitrile. google.com In the presence of a base, malononitrile is deprotonated to form a potent nucleophile that displaces the bromide, yielding 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile. google.compatsnap.com While this product is a dinitrile and not the target molecule, it serves as a key intermediate for related heterocyclic compounds like pyrroles. google.compatsnap.com To achieve the target this compound, this intermediate would require further steps, such as selective hydrolysis of one nitrile group followed by decarboxylation, which can be challenging to control.

A more direct approach would involve the alkylation of a mono-substituted nitrile, such as the anion of ethyl cyanoacetate, with 2-bromo-2'-fluoroacetophenone, followed by hydrolysis and decarboxylation. This sequence effectively adds a two-carbon unit and can be followed by further chain extension.

Acylation and Alkylation Approaches on Fluorinated Aryl Systems

Acylation Routes (Linear): As suggested by the retrosynthetic analysis, a Friedel-Crafts acylation of fluorobenzene with 4-cyanobutanoyl chloride represents a direct, linear approach. This reaction would be catalyzed by a Lewis acid and would likely produce a mixture of ortho and para isomers, requiring chromatographic separation. The success of this route is contingent on the availability of the acyl chloride and the achievable regioselectivity.

Alkylation Routes (Convergent/Linear): Alkylation strategies offer more flexibility and control. A convergent approach involves the reaction of the key intermediate, 2-bromo-2'-fluoroacetophenone, with a suitable three-carbon nucleophile bearing a protected or latent nitrile group. For instance, reacting the bromo-ketone with the enolate of a protected cyanopropanal derivative could assemble the main carbon skeleton.

A more straightforward linear strategy starts with 2'-fluoroacetophenone. Formation of its enolate (e.g., using lithium diisopropylamide, LDA) followed by alkylation with a 3-halopropionitrile (e.g., 3-bromopropionitrile) would directly yield this compound. This method's effectiveness depends on minimizing self-condensation of the enolate and other side reactions.

Summary of Key Synthesis Routes

| Route Type | Starting Materials | Key Transformation | Advantages/Disadvantages |

| Linear Acylation | Fluorobenzene, 4-Cyanobutanoyl Chloride | Friedel-Crafts Acylation | Direct route; Potential for poor regioselectivity. |

| Linear Alkylation | 2'-Fluoroacetophenone, 3-Bromopropionitrile | Enolate Alkylation | Good convergency; Requires strong base and anhydrous conditions. |

| Convergent Alkylation | 2-Bromo-2'-fluoroacetophenone, Cyanopropyl nucleophile | Nucleophilic Substitution | Utilizes a stable, activated precursor; Requires synthesis of the nucleophilic partner. |

Catalytic Systems in the Synthesis of this compound

Catalysis provides the primary means to construct this compound, with methodologies broadly categorized into base-catalyzed and transition metal-mediated processes. These approaches offer distinct advantages concerning reaction conditions, cost, and functional group tolerance.

Base-catalyzed reactions represent a classical and highly effective method for synthesizing γ-ketonitriles. The most common pathway is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net In the context of this compound, this involves the addition of a carbanion generated from 2'-fluoroacetophenone (the Michael donor) to acrylonitrile (B1666552) (the Michael acceptor).

Commonly used bases include:

Inorganic Bases: Potassium hydroxide (B78521) (KOH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu) are strong bases capable of efficiently generating the required enolate.

Organic Bases: Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or amines like piperidine (B6355638) can also catalyze the reaction, often under milder conditions. researchgate.net

The choice of base is critical and depends on the substrate's sensitivity to harsh conditions and the desired reaction kinetics.

| Entry | Base Catalyst | Typical Reaction Time (h) | Relative Yield | Notes |

|---|---|---|---|---|

| 1 | Potassium Hydroxide (KOH) | 4-8 | Good to Excellent | Cost-effective and strong, but can promote side reactions. researchgate.net |

| 2 | Sodium Ethoxide (NaOEt) | 2-6 | Excellent | Highly effective but moisture-sensitive. researchgate.net |

| 3 | DBU | 12-24 | Moderate to Good | Milder conditions, suitable for sensitive substrates. |

| 4 | Piperidine | 18-36 | Good | Often used in Knoevenagel condensations but also effective for Michael additions. researchgate.net |

While base-catalyzed methods are prevalent, transition metal-mediated processes offer powerful alternatives for C-C bond formation. Transition metals like palladium, copper, nickel, and rhodium are widely employed in cross-coupling and addition reactions. nih.gov For the synthesis of this compound, potential strategies could include the hydroacylation of acrylonitrile with 2-fluorobenzaldehyde (B47322) or the coupling of a fluorophenyl organometallic reagent with a suitable cyanopropyl electrophile.

The incorporation of fluorine-containing groups into organic molecules using transition-metal catalysis is a well-established field. nih.gov Palladium and copper are among the most frequently used metals due to their efficiency and cost-effectiveness. nih.gov Although direct synthesis of the target compound via these methods is not extensively documented, the versatility of transition-metal catalysis suggests its applicability. For instance, related fluorinated aryl ketones and nitriles are often synthesized using catalysts such as palladium on carbon (Pd/C) or Raney nickel in subsequent transformations of similar precursors. chemicalbook.comgoogle.com Such catalytic systems could potentially be adapted for the direct construction of the 5-oxovaleronitrile backbone. A key advantage of transition metal catalysis is the potential for high chemo- and regioselectivity under mild conditions, which can be crucial when dealing with complex or sensitive substrates.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving optimal yield and selectivity in the synthesis of this compound requires systematic optimization of various reaction parameters. The process involves adjusting conditions to maximize the formation of the desired product while minimizing side reactions, such as the polymerization of acrylonitrile or self-condensation of the ketone.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of intermediates. Aprotic solvents like tetrahydrofuran (B95107) (THF), dioxane, acetonitrile, and dimethylformamide (DMF) are commonly evaluated. Acetonitrile has been shown to provide a good balance between reactant conversion and reaction selectivity in some oxidative coupling reactions. scielo.br

Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions. While higher temperatures can accelerate the conversion, they may also lead to decreased selectivity. Optimization often involves finding the lowest temperature at which the reaction proceeds at a reasonable rate.

Concentration: The concentration of reactants and catalysts can influence reaction kinetics. High concentrations may favor bimolecular reactions but can also increase the rate of undesired side reactions.

Catalyst Loading: The amount of catalyst used is a critical factor. Insufficient catalyst may lead to slow or incomplete conversion, while excess catalyst can increase costs and complicate product purification without necessarily improving the yield.

A systematic approach, such as varying one parameter while keeping others constant, is typically employed to identify the optimal conditions. researchgate.net

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | 25 | 24 | 45 |

| 2 | Dioxane | 25 | 24 | 55 |

| 3 | Acetonitrile | 25 | 24 | 62 |

| 4 | Acetonitrile | 50 | 8 | 75 |

| 5 | Acetonitrile | 80 | 4 | 72 (with increased byproducts) |

Comparative Analysis of Synthetic Pathways for Research Efficiency

When selecting a synthetic strategy for this compound, a comparative analysis of the available pathways is essential for maximizing research efficiency. The primary considerations are cost, simplicity, scalability, and environmental impact (green chemistry).

Transition Metal-Mediated Pathways: These methods, while currently more hypothetical for this specific target, offer the potential for greater precision and efficiency. nih.gov Transition-metal catalysts can operate under very mild conditions and often exhibit high selectivity, which can simplify purification and increase yields. The main drawbacks are the higher cost of the catalysts (especially those based on precious metals like palladium or rhodium) and the necessity of removing residual metal from the product. Furthermore, developing and optimizing a new transition-metal-catalyzed reaction can be more time-consuming than implementing a well-established base-catalyzed protocol.

For research efficiency, the base-catalyzed Michael addition is likely the more straightforward and cost-effective initial approach. A transition metal-based strategy would be a valuable alternative if the base-catalyzed route proves to be low-yielding or if high selectivity is required that cannot be achieved otherwise.

| Parameter | Base-Catalyzed Michael Addition | Transition Metal-Mediated Processes (Potential) |

|---|---|---|

| Reagent Cost | Low (e.g., KOH, NaOEt) | High (e.g., Pd, Rh catalysts and ligands) |

| Simplicity | High; straightforward procedure. | Moderate to High; may require inert atmosphere and specialized ligands. |

| Selectivity | Moderate to Good; can be influenced by side reactions. | Potentially very high. nih.gov |

| Scalability | Generally straightforward. | Can be challenging due to catalyst cost and removal. |

| Green Chemistry | Favorable due to being transition-metal-free. organic-chemistry.org | Less favorable due to use of heavy metals. |

| Development Time | Short; based on a well-known reaction. | Longer; requires significant optimization for a new application. |

Advanced Reactivity and Mechanistic Transformations of 5 2 Fluorophenyl 5 Oxovaleronitrile

Transformations Involving the Nitrile Functionality

The nitrile group (–C≡N) in 5-(2-Fluorophenyl)-5-oxovaleronitrile is a versatile functional group that can undergo a variety of transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a variety of functional groups. For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. unizin.org This reaction pathway offers a method for introducing new carbon-carbon bonds.

| Nucleophile | Reagent | Intermediate | Final Product |

| Grignard Reagent (R-MgX) | R-MgX, followed by H₃O⁺ | Imine anion | Ketone |

| Organolithium Reagent (R-Li) | R-Li, followed by H₃O⁺ | Imine anion | Ketone |

| Hydride (H⁻) | LiAlH₄, followed by H₂O | Imine anion | Primary amine |

This table presents plausible nucleophilic addition reactions based on the general reactivity of nitriles.

The nitrile functionality can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction typically proceeds through an amide intermediate. unizin.org Controlled hydrolysis can allow for the isolation of the amide, while more vigorous conditions will lead to the corresponding carboxylic acid.

| Reaction | Conditions | Product |

| Partial Hydrolysis (Amidation) | H₂O₂, NaOH | 5-(2-Fluorophenyl)-5-oxovaleramide |

| Complete Hydrolysis | H₂SO₄ (aq), heat | 5-(2-Fluorophenyl)-5-oxopentanoic acid |

This table illustrates the expected products from the hydrolysis of the nitrile group based on established chemical principles.

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic systems. For example, [3+2] cycloadditions with azides can yield tetrazoles, while reactions with 1,3-dipoles can form other five-membered heterocycles. The presence of the ketone functionality can also influence these reactions, potentially leading to subsequent intramolecular cyclizations. The synthesis of pyrimidines from ketones and nitriles under basic conditions catalyzed by copper has been reported, showcasing a pathway to six-membered heterocycles. researchgate.netorganic-chemistry.orgorganic-chemistry.org

| Reaction Type | Reagent | Resulting Heterocycle |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

| [4+2] Cycloaddition (with diene) | Butadiene | Dihydropyridine derivative |

| Pinner Synthesis (with amidine) | Amidine hydrochloride | Pyrimidine (B1678525) derivative |

This table outlines potential cycloaddition reactions for the formation of heterocyclic compounds, drawing from the known reactivity of nitriles and β-ketonitriles.

Reactivity of the Ketone Carbonyl Moiety

The ketone carbonyl group (C=O) in this compound is another key reactive site, participating in a range of nucleophilic additions and condensation reactions.

The ketone carbonyl can be selectively reduced to a secondary alcohol using various reducing agents. The choice of reagent can influence the outcome, with milder reagents like sodium borohydride (B1222165) typically being selective for the ketone over the nitrile. More powerful reducing agents like lithium aluminum hydride can reduce both the ketone and the nitrile. organic-chemistry.orgresearchgate.net

| Reducing Agent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), room temperature | 5-(2-Fluorophenyl)-5-hydroxypentanenitrile |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by H₂O | 5-(2-Fluorophenyl)pentane-1,5-diol |

This table details the expected reduction products of the ketone functionality with common laboratory reducing agents.

The ketone group can undergo condensation reactions with various nucleophiles, such as amines and their derivatives, to form imines, oximes, and hydrazones. These reactions are often catalyzed by acid. Furthermore, the α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions. The intramolecular Thorpe-Ziegler reaction, a self-condensation of dinitriles, provides a conceptual basis for potential intramolecular cyclizations of derivatives of this compound. wikipedia.org

| Reagent | Product Type | Specific Product Example |

| Hydroxylamine (B1172632) (NH₂OH) | Oxime | 5-(2-Fluorophenyl)-5-(hydroxyimino)pentanenitrile |

| Hydrazine (N₂H₄) | Hydrazone | 5-(2-Fluorophenyl)-5-hydrazinylidenepentanenitrile |

| Primary Amine (R-NH₂) | Imine (Schiff base) | N-Alkyl-5-(2-fluorophenyl)-5-iminopentanenitrile |

This table provides examples of condensation and derivatization reactions that the ketone moiety is expected to undergo.

α-Functionalization Reactions Adjacent to the Ketone

The presence of a ketone carbonyl group in this compound activates the adjacent methylene (B1212753) group (the α-carbon), making it susceptible to a variety of functionalization reactions. These transformations are fundamental in constructing more complex molecular architectures. The enolizable nature of the ketone allows for the formation of an enolate intermediate under basic conditions, which can then react with various electrophiles.

Key α-functionalization reactions include:

Halogenation: In the presence of a suitable halogen source and either acidic or basic catalysis, the α-position can be selectively halogenated. For instance, reaction with bromine in acetic acid would likely yield the α-bromo derivative.

Alkylation: Treatment with a base such as lithium diisopropylamide (LDA) followed by the addition of an alkyl halide allows for the introduction of an alkyl group at the α-carbon. The choice of base and reaction conditions is crucial to control mono- versus dialkylation.

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones to form β-hydroxy ketone adducts, which can subsequently be dehydrated to yield α,β-unsaturated ketones.

| Reaction Type | Typical Reagents | Expected Product Structure |

|---|---|---|

| α-Halogenation | Br2, CH3COOH or NBS, AIBN | 5-(2-Fluorophenyl)-4-halo-5-oxovaleronitrile |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | 5-(2-Fluorophenyl)-4-alkyl-5-oxovaleronitrile |

| Aldol Condensation | R-CHO, NaOH or acid catalyst | α-(Substituted-benzylidene)-5-(2-fluorophenyl)-5-oxovaleronitrile |

Modifications and Reactions of the 2-Fluorophenyl Substituent

The 2-fluorophenyl ring is another key site for synthetic modification, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. libretexts.orguci.eduyoutube.commasterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome of EAS reactions on the 2-fluorophenyl ring of this compound is directed by the combined electronic effects of the fluorine atom and the 5-oxovaleronitrile substituent. Fluorine is an ortho, para-directing deactivator, while the acyl group is a meta-directing deactivator. The interplay of these directing effects will determine the position of substitution.

Common EAS reactions include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃. uci.edu

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although the deactivating nature of the ring may require harsh reaction conditions.

The precise location of substitution would need to be determined experimentally, as the directing effects of the existing substituents are competing.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the case of this compound, the ketone carbonyl oxygen could potentially act as a DMG, directing lithiation to the C3 position of the phenyl ring. The fluorine atom can also act as a weak DMG.

The resulting aryllithium species can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups with high regiocontrol.

| Electrophile | Functional Group Introduced |

|---|---|

| CO2, then H+ | -COOH |

| DMF | -CHO |

| I2 | -I |

| R-X | -R (Alkyl or Aryl) |

Intramolecular Cyclization Reactions for Novel Scaffold Construction

The bifunctional nature of this compound, containing both a ketone and a nitrile group, makes it an excellent precursor for the synthesis of various heterocyclic scaffolds through intramolecular cyclization reactions. thieme-connect.de

Pyrrole (B145914) and its derivatives are important heterocyclic motifs in medicinal chemistry and materials science. ekb.egresearchgate.net One synthetic route to pyrroles involves the cyclization of γ-dicarbonyl compounds or their equivalents with a source of ammonia (B1221849) or a primary amine. While this compound itself is a γ-ketonitrile, related intermediates are readily converted to pyrroles. For instance, the closely related 2-(2-fluorobenzoyl)malononitrile can be reduced and cyclized in a one-pot synthesis to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. google.com Similarly, 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile undergoes hydrogenation and subsequent cyclization to form the same pyrrole derivative. google.com These transformations highlight the utility of γ-ketonitrile structures in the synthesis of highly functionalized pyrroles. researchgate.netnih.govchemicalbook.com

The reactive ketone and nitrile functionalities can also participate in annelation reactions to form other important heterocyclic rings. researchgate.net

Isoxazole (B147169) Formation: β-Ketonitriles are known to react with hydroxylamine to form 3-aminoisoxazoles. nih.gov Although this compound is a γ-ketonitrile, appropriate modifications or reaction conditions could potentially lead to isoxazole derivatives. researchgate.netyoutube.comorganic-chemistry.org A general approach involves the condensation of a 1,3-dielectrophilic species with hydroxylamine. researchgate.net

Pyrimidine Formation: Pyrimidine rings can be constructed through the condensation of a three-carbon component with an amidine or a similar nitrogen-containing species. mdpi.comorganic-chemistry.org The ketone functionality in this compound can serve as a key building block in such syntheses. For example, copper-catalyzed cyclization of ketones with nitriles provides a route to diversely functionalized pyrimidines. organic-chemistry.orgresearchgate.netnih.gov

Mechanistic Studies of Key Synthetic and Transformative Reactions

The comprehensive understanding of the reactivity of this compound relies on detailed mechanistic studies of its synthetic and transformative reactions. Such investigations, often employing a combination of experimental and computational methods, are crucial for optimizing reaction conditions, predicting product outcomes, and designing novel chemical transformations. This section delves into the elucidation of reaction pathways, the investigation of catalytic cycles, and the stereochemical aspects of reactions involving this versatile chemical intermediate.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for transformations of this compound is fundamental to understanding its chemical behavior. Key to this is the identification and characterization of transient intermediates that lie on the reaction coordinate between reactants and products.

One of the most significant transformations of this compound is its cyclization to form substituted pyrrole derivatives. This transformation is believed to proceed through a pathway analogous to the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. In the case of this compound, the γ-keto group and the nitrile function as the precursors to the pyrrole ring.

The proposed reaction pathway typically commences with the intramolecular cyclization of the γ-ketonitrile. This can be initiated by either acid or base catalysis. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the nitrogen atom of the nitrile group, likely after its tautomerization to a ketenimine or enamine equivalent. This initial cyclization would lead to a cyclic iminium ion intermediate. Subsequent tautomerization and dehydration would then yield the aromatic pyrrole ring.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable in mapping out these reaction pathways. escholarship.orgrsc.orgmdpi.com By calculating the energies of potential intermediates and transition states, a detailed potential energy surface can be constructed. This allows for the identification of the most energetically favorable pathway and the characterization of key intermediates. For instance, DFT calculations could be used to compare the energetics of different tautomeric forms of the initial cyclized intermediate and to determine the activation barriers for the subsequent dehydration steps.

The following table summarizes a hypothetical reaction pathway for the acid-catalyzed cyclization of this compound to the corresponding pyrrole, with plausible intermediates identified.

| Step | Description | Plausible Intermediate |

| 1 | Protonation of the carbonyl oxygen | Oxonium ion |

| 2 | Intramolecular nucleophilic attack by the nitrile nitrogen | Cyclic iminium ion |

| 3 | Tautomerization | Enamine intermediate |

| 4 | Dehydration | Aromatized pyrrole |

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) can be employed to detect and characterize these proposed intermediates, providing empirical support for the computationally derived pathways.

Investigation of Catalytic Cycles and Rate-Determining Steps

Many transformations of this compound are likely to be facilitated by catalysts, including acids, bases, or transition metals. Understanding the catalytic cycles involved is essential for optimizing catalyst efficiency and selectivity.

In the context of transition-metal-catalyzed reactions, such as cross-coupling or C-H activation reactions involving the fluorophenyl ring, a detailed investigation of the catalytic cycle is paramount. thieme-connect.de A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction, for instance, would involve a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

Kinetic studies are a powerful tool for probing catalytic cycles and identifying the RDS. By systematically varying the concentrations of reactants, catalyst, and any additives, and monitoring the reaction rate, a rate law can be determined. The form of the rate law provides valuable clues about the species involved in the RDS. For example, a first-order dependence on the catalyst concentration and the substrate concentration, and a zero-order dependence on the concentration of another reactant, would suggest that the RDS occurs before the involvement of the latter reactant in the catalytic cycle.

The following table presents hypothetical kinetic data for a catalyzed reaction of this compound, illustrating how such data can be used to infer the rate-determining step.

| Experiment | [Substrate] (M) | [Catalyst] (M) | [Reagent B] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 0.1 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.01 | 0.2 | 1.0 x 10⁻⁵ |

From this hypothetical data, the reaction is first-order in both the substrate and the catalyst, and zero-order in Reagent B. This suggests that the rate-determining step involves the interaction of one molecule of the substrate with one molecule of the catalyst, and that Reagent B is involved in a subsequent, faster step of the catalytic cycle.

Stereochemical Aspects of Reactions

While this compound is itself an achiral molecule, its reactions can generate chiral products if a new stereocenter is formed. The study of the stereochemical aspects of these reactions is crucial, particularly in the context of synthesizing enantiomerically pure compounds for pharmaceutical applications.

For instance, the reduction of the ketone functionality in this compound would generate a chiral alcohol. The use of a chiral reducing agent or a chiral catalyst could, in principle, lead to the selective formation of one enantiomer over the other.

Mechanistic studies in this area would focus on understanding the origin of the stereoselectivity. This often involves examining the transition state geometries of the stereodetermining step. Computational modeling can be particularly insightful here, allowing for the visualization and energy calculation of the diastereomeric transition states leading to the different stereoisomeric products. The energy difference between these transition states will determine the enantiomeric excess of the product.

A plausible mechanism for an asymmetric reduction would involve the formation of a transient complex between the substrate and the chiral catalyst. The specific three-dimensional arrangement of this complex would then dictate the facial selectivity of the hydride attack on the carbonyl group.

The following table summarizes the key factors influencing the stereochemical outcome of a hypothetical asymmetric reduction of this compound.

| Factor | Influence on Stereoselectivity |

| Chiral Catalyst/Reagent | The structure and chirality of the catalyst or reagent are the primary determinants of the stereochemical outcome. |

| Reaction Temperature | Lower temperatures generally lead to higher stereoselectivity by amplifying the small energy differences between diastereomeric transition states. |

| Solvent | The solvent can influence the conformation of the substrate-catalyst complex and thus affect the stereoselectivity. |

| Substrate Structure | The steric and electronic properties of the substrate can influence how it interacts with the chiral catalyst. |

In the absence of specific experimental data for stereoselective reactions of this compound, the principles outlined above, derived from the broader field of asymmetric catalysis, provide a framework for how such reactions could be designed and mechanistically understood.

Sophisticated Analytical Characterization in Research of 5 2 Fluorophenyl 5 Oxovaleronitrile

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 5-(2-Fluorophenyl)-5-oxovaleronitrile, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR would provide crucial data.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence and connectivity of the different types of protons in the molecule. The aromatic protons on the 2-fluorophenyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. The aliphatic protons of the valeronitrile (B87234) chain would resonate in the upfield region.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ketone and the nitrile carbon would have characteristic chemical shifts in the downfield region. The carbons of the fluorinated phenyl ring would also show distinct signals, with their chemical shifts influenced by the fluorine substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.10 - 7.80 | m |

| -CH₂- (adjacent to C=O) | ~3.10 | t |

| -CH₂- (central) | ~2.10 | p |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~198 |

| C-F | ~160 (d, J ≈ 250 Hz) |

| Aromatic-C | 115 - 135 |

| -CN | ~118 |

| -CH₂- (adjacent to C=O) | ~35 |

| -CH₂- (central) | ~20 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass of this compound, allowing for the confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage adjacent to the carbonyl group, leading to the formation of a 2-fluorobenzoyl cation and other fragments related to the valeronitrile chain.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | 206.0768 |

| [M+Na]⁺ | 228.0587 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the C=O stretch of the ketone, the C≡N stretch of the nitrile, the C-F stretch of the fluorinated aromatic ring, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aryl ketone) | 1680 - 1700 | Strong |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C-F (Aryl fluoride) | 1100 - 1250 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the carbonyl group in this compound would result in characteristic UV absorption bands. The π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group would be observable. The position and intensity of these absorptions can be influenced by the solvent polarity.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical intermediates and other fine chemicals. A reversed-phase HPLC method would be suitable for the analysis of this compound.

Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile or methanol (B129727) and water with a modifier like formic acid or trifluoroacetic acid), the stationary phase (e.g., a C18 column), the flow rate, and the detection wavelength (based on the UV-Vis spectrum).

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose of purity determination and impurity profiling.

Table 5: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 245 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. In the context of this compound, GC is employed to assess its purity by separating it from any volatile starting materials, byproducts, or residual solvents from its synthesis. The elution order in GC is primarily determined by the boiling points of the compounds and their interactions with the stationary phase of the GC column. libretexts.org

For the analysis of aromatic ketones, a non-polar or medium-polarity capillary column is often utilized. researchgate.net The compound this compound, possessing a moderate molecular weight and polarity due to the ketone and nitrile functional groups, is expected to be sufficiently volatile for GC analysis. The retention time, the time it takes for the compound to travel from the injector to the detector, is a key parameter for its identification under specific chromatographic conditions.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Expected Retention Time | Approximately 12.5 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the qualitative analysis of reaction mixtures. chemistryhall.com It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). chemguide.co.uk

During the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. chemistryhall.com The polarity of the compounds plays a crucial role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. khanacademy.org By spotting the reaction mixture alongside the starting materials on a TLC plate, the appearance of a new spot corresponding to the product can be observed. The reaction is considered complete when the spot for the starting material has disappeared.

Table 2: Hypothetical Thin-Layer Chromatography (TLC) Data for a Synthesis Reaction

| Compound | Rf Value (Ethyl Acetate/Hexane 1:3) |

|---|---|

| Starting Material A (e.g., a fluorophenyl derivative) | 0.65 |

| Starting Material B (e.g., a nitrile-containing reactant) | 0.40 |

| This compound | 0.50 |

Advanced Hyphenated Analytical Approaches

Hyphenated techniques, which combine two or more analytical methods, offer enhanced capabilities for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijprajournal.com This method is particularly valuable for impurity profiling in pharmaceutical and chemical research, as it can detect, identify, and quantify trace-level impurities. resolvemass.canih.gov

In the analysis of this compound, LC-MS/MS can be used to identify and characterize impurities that may not be volatile enough for GC analysis. The liquid chromatograph separates the target compound from its impurities, which are then ionized and analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ions and analyzing the resulting daughter ions. biomedres.us

Table 3: Representative LC-MS/MS Data for this compound and a Potential Impurity

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|---|

| This compound | 8.2 | 192.08 [M+H]⁺ | 123.04, 95.03 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and structural elucidation of volatile compounds. gla.ac.uk After separation by the gas chromatograph, the components of a sample are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be used for identification.

For this compound, GC-MS analysis would provide its retention time and a characteristic mass spectrum. The fragmentation pattern is predictable based on the structure of the molecule. Aromatic ketones typically exhibit a prominent peak corresponding to the aroyl cation. whitman.eduwhitman.edu Alpha-cleavage on either side of the carbonyl group is a common fragmentation pathway for ketones. miamioh.edu

Table 4: Predicted Key Mass Fragments for this compound in GC-MS

| m/z | Proposed Fragment |

|---|---|

| 191 | [M]⁺ (Molecular Ion) |

| 123 | [C7H4FO]⁺ (Fluorobenzoyl cation) |

| 95 | [C6H4F]⁺ |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. azom.comeltra.com This method provides the mass percentages of carbon, hydrogen, nitrogen, and other elements, which are then used to confirm the empirical and molecular formula of the synthesized compound. wikipedia.org For organic compounds, this is typically achieved through combustion analysis. velp.com

The theoretical elemental composition of this compound (C₁₁H₁₀FNO) is calculated based on its molecular formula. The experimentally determined values should closely match the calculated percentages, typically within a margin of ±0.4%, to verify the stoichiometry of the compound. accessengineeringlibrary.com

Table 5: Elemental Analysis Data for this compound (C₁₁H₁₀FNO)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 69.10 | 69.05 |

| Hydrogen (H) | 5.27 | 5.31 |

Computational and Theoretical Investigations of 5 2 Fluorophenyl 5 Oxovaleronitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the atomic and electronic levels.

Density Functional Theory (DFT) for Energy Minimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. researchgate.net It is a widely used approach for geometry optimization and conformational analysis, providing a balance between accuracy and computational cost. researchgate.net For 5-(2-Fluorophenyl)-5-oxovaleronitrile, DFT calculations, often utilizing a basis set such as B3LYP/6-311++G(d,p), can be employed to determine the most stable three-dimensional arrangement of its atoms. ajchem-a.comkbhgroup.in This process of energy minimization identifies the global minimum on the potential energy surface, corresponding to the most stable conformer of the molecule.

Conformational analysis involves exploring the various spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key dihedral angles, such as those involving the fluorophenyl ring and the oxovaleronitrile chain, would be systematically varied to map out the conformational landscape. The relative energies of different conformers can then be calculated to determine their populations at a given temperature.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (aromatic) | 1.39 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C≡N | 1.15 Å |

| Bond Angle | O=C-C | 120.5° |

| Dihedral Angle | F-C-C-C | 30.2° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. pku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. ajchem-a.com The distribution of the HOMO and LUMO densities across the molecule can pinpoint the specific atoms involved in these interactions.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent properties. rsc.org

For this compound, MD simulations can be used to sample a wide range of conformations by simulating the molecule's movement over a period of time, typically nanoseconds. nih.gov This provides a more comprehensive understanding of its flexibility and the accessibility of different conformational states. MD simulations are particularly useful for studying how the molecule's conformation might change in different environments, such as in various solvents.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift | ~198 ppm |

| IR | C=O Stretching Frequency | ~1710 cm⁻¹ |

| IR | C≡N Stretching Frequency | ~2250 cm⁻¹ |

| UV-Vis | λmax | ~250 nm |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. rsc.org

Potential Energy Surface Mapping

By systematically changing the geometries of the reactants, a potential energy surface (PES) for a given reaction can be mapped out. scholarsresearchlibrary.com For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the nitrile moiety, DFT calculations can be used to locate the transition state structures. researchgate.net The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated from the PES. This information provides a detailed understanding of the reaction mechanism and can be used to predict the feasibility and kinetics of a reaction.

Solvation Effects in Reaction Pathways

Theoretical studies on similar aromatic ketones have demonstrated that both explicit and implicit solvent models can be employed to simulate solvation. researchgate.net Explicit models involve including a discrete number of solvent molecules around the solute, offering a detailed picture of specific interactions like hydrogen bonding. researchgate.net In contrast, implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a computationally less expensive way to capture bulk solvent effects.

For this compound, the polarity of the solvent is expected to play a significant role. In polar protic solvents, hydrogen bonding to the carbonyl oxygen and the nitrile nitrogen can stabilize the ground state and transition states to varying degrees. Conversely, nonprotic solvents will interact primarily through dipole-dipole interactions. researchgate.net The specific nature of these interactions can influence which reaction pathways are favored. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, a solvent that can stabilize the developing negative charge on the oxygen atom can accelerate the reaction.

Computational studies on related fluorophenyl compounds have shown that the choice of solvent can even lead to a change in the reaction mechanism. hilarispublisher.com For example, a reaction might proceed through a concerted pathway in a nonpolar solvent, while a stepwise pathway involving charged intermediates might become more favorable in a polar solvent that can stabilize those intermediates. Density Functional Theory (DFT) calculations are often employed to map out the potential energy surfaces of reactions in the presence of different solvent models. These calculations can identify transition state structures and their corresponding activation energies, providing quantitative predictions of how the solvent will affect reaction kinetics.

A hypothetical study on the hydrolysis of this compound in different solvents could yield the following illustrative data:

| Solvent | Dielectric Constant | Predicted Rate Constant (s⁻¹) | Predominant Mechanism |

| Water | 78.4 | 1.2 x 10⁻⁴ | Stepwise (Addition-Elimination) |

| Methanol (B129727) | 32.7 | 5.8 x 10⁻⁵ | Stepwise (Addition-Elimination) |

| Acetonitrile | 37.5 | 2.1 x 10⁻⁶ | Concerted |

| Dichloromethane | 8.9 | 8.5 x 10⁻⁷ | Concerted |

This table illustrates how the reaction rate and mechanism could theoretically vary with the solvent environment, a common finding in computational studies of solvation effects. hilarispublisher.com

In Silico Design and Virtual Screening of Novel Derivatives

The core structure of this compound presents a versatile scaffold for the design of novel derivatives with potentially enhanced or new functionalities. In silico design and virtual screening are indispensable computational techniques in modern chemistry for rapidly exploring vast chemical spaces and identifying promising candidate molecules before committing to their synthesis and experimental testing. nih.govnih.gov

The process of in silico design often begins with identifying a target property or activity. For instance, derivatives of this compound might be designed to act as inhibitors for a specific enzyme. nih.gov The first step would be to generate a virtual library of derivatives by systematically modifying the parent structure. This could involve adding various substituents to the phenyl ring, altering the length or functionality of the valeronitrile (B87234) chain, or replacing the ketone or nitrile groups with other functional moieties.

Once a virtual library is created, it is subjected to a virtual screening cascade to filter and prioritize the most promising candidates. mdpi.com This process typically involves a series of computational filters of increasing complexity and accuracy. A common initial step is to apply drug-likeness filters, such as Lipinski's rule of five, to eliminate compounds with poor pharmacokinetic properties.

Following this, more sophisticated techniques like pharmacophore modeling and molecular docking are employed. mdpi.comresearchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for a molecule to interact with a specific biological target. This model can be used to rapidly screen large databases for molecules that match these spatial requirements.

Molecular docking is then used to predict the binding mode and affinity of the filtered compounds within the active site of the target protein. researchgate.net This technique computationally places each ligand into the binding pocket and scores its pose based on various factors, including intermolecular interactions like hydrogen bonds and van der Waals forces. researchgate.net The results of molecular docking studies can provide valuable insights into the structure-activity relationships of the designed derivatives.

A hypothetical virtual screening workflow for novel derivatives of this compound targeting a hypothetical protein kinase could result in a dataset like the one below:

| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interactions |

| FPOV-001 | 4'-hydroxy substitution | -9.2 | 0.5 | H-bond with Asp123 |

| FPOV-002 | 3'-chloro substitution | -8.5 | 1.2 | Pi-cation with Lys45 |

| FPOV-003 | Nitrile to amide | -7.8 | 5.7 | H-bond with backbone NH |

| FPOV-004 | Phenyl to pyridyl | -9.5 | 0.3 | H-bond with Glu98, pi-pi stacking |

Such in silico approaches significantly accelerate the discovery process by focusing experimental efforts on a smaller, more promising set of candidate molecules, thereby saving time and resources. nih.gov Further computational analyses, such as molecular dynamics simulations, can be performed on the top-ranked candidates to assess the stability of the predicted protein-ligand complexes over time. rsc.org

Research Applications and Emerging Potentials of 5 2 Fluorophenyl 5 Oxovaleronitrile and Its Derivatives

Role as a Key Synthetic Intermediate in Pharmaceutical Research

The primary application of 5-(2-Fluorophenyl)-5-oxovaleronitrile lies in its utility as a precursor for active pharmaceutical ingredients (APIs). The strategic placement of its functional groups allows for the efficient construction of complex heterocyclic systems, which are core components of many modern drugs.

The most prominent role of this compound and its close derivatives is as a key starting material in the synthesis of Vonoprazan (Takecab®), a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases. Specifically, it is used to synthesize the crucial intermediate, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde.

The synthesis involves a reductive cyclization of a γ-ketonitrile. Various patented methods describe a one-pot synthesis where a precursor, 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile, is reacted under acidic conditions with a catalyst to yield the target pyrrole (B145914). This process avoids the separation of multiple intermediates, making it efficient and suitable for industrial production. The reaction is typically carried out using Raney Nickel as a catalyst in the presence of a solvent and an acidic pH regulator.

Key synthetic strategies for producing the Vonoprazan intermediate from related γ-ketonitriles are summarized below:

| Starting Material | Key Reagents & Catalysts | Reaction Type | Key Advantages |

|---|---|---|---|

| 2-[2-(2-fluorophenyl)-2-oxoethyl]malononitrile | Raney Nickel, Acetic Acid, Hydrogen | One-Pot Reductive Cyclization | Simplified operation, mild conditions, reduced reaction steps. |

| 2-(2-fluorobenzoyl)malononitrile | Metal Catalyst (e.g., Palladium on Carbon), Raney Nickel, Acetic Acid | Two-Step Reduction / Cyclization | Avoids separation of multi-step intermediates, environmentally friendly. |

| 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile | Alkaline catalyst, HZSM-5 molecular sieve, Pd-C catalyst | Substitution followed by Hydrogenation Cyclization | Short route, low cost, suitable for industrial production. |

Beyond its application in Vonoprazan synthesis, the γ-ketonitrile structure of this compound makes it a valuable precursor for a variety of other biologically relevant heterocyclic scaffolds. The 1,4-relationship between the ketone and nitrile functionalities allows for cyclization reactions to form various five- and six-membered rings. γ-Ketonitriles are recognized as versatile starting materials for synthesizing heterocycles such as pyridines, pyrimidines, and pyrazoles, which are prevalent motifs in medicinal chemistry. nih.govthieme-connect.com

For instance, the condensation of γ-ketonitriles with various reagents can lead to different heterocyclic systems:

Pyridines: Reaction with appropriate reagents can lead to the formation of highly substituted pyridine (B92270) rings, a core structure in many pharmaceuticals. nih.gov

Pyrimidines: Condensation with amidines or related compounds can yield pyrimidine (B1678525) derivatives. nih.govresearchgate.netsphinxsai.comorganic-chemistry.org Pyrimidines are fundamental components of nucleobases and are found in numerous anticancer and antiviral drugs.

Furans: Under certain conditions, γ-ketonitriles can undergo cyclization to produce 2-aminofuran derivatives, which can be further modified to create fused heterocyclic systems like furo[2,3-b]pyridines. rsc.org

The presence of the 2-fluorophenyl group is particularly significant, as the incorporation of fluorine into drug molecules can enhance metabolic stability, binding affinity, and bioavailability. tandfonline.com

| Target Heterocycle | General Synthetic Approach | Biological Relevance |

|---|---|---|

| Pyrroles | Reductive cyclization of the γ-ketonitrile. | Core of drugs like Vonoprazan, Atorvastatin. |

| Pyridines | Condensation/cyclization reactions. | Found in numerous drugs, agrochemicals, and natural products. nih.gov |

| Pyrimidines | Condensation with amidines or urea/thiourea. nih.govsphinxsai.com | Anticancer (e.g., 5-Fluorouracil), antiviral, and antibacterial agents. |

| Furans | Base- or acid-catalyzed intramolecular cyclization. rsc.org | Scaffolds with diverse pharmacological activities. |

Contributions to Methodological Advancements in Organic Synthesis

The widespread use of this compound and its precursors in pharmaceutical manufacturing has spurred research into improving the efficiency and sustainability of relevant synthetic transformations.

The synthesis of fluorinated heterocycles is a critical area of organic chemistry, and the production of the Vonoprazan intermediate serves as a case study in catalyst application and optimization. tandfonline.comrsc.org The reductive cyclization of the γ-ketonitrile precursor heavily relies on catalysts like Raney Nickel. masterorganicchemistry.com Raney Nickel is effective for both the hydrogenation of the nitrile group to an amine and for promoting the subsequent cyclization. youtube.commdpi.comresearchgate.net Research in this area focuses on optimizing catalyst loading, reaction conditions (temperature, pressure), and solvent systems to maximize yield and minimize the formation of byproducts, such as secondary and tertiary amines. researchgate.net

The use of a fluorinated building block like this compound is itself a key strategy in the synthesis of fluorinated compounds. This approach avoids the often challenging direct fluorination of a pre-formed heterocyclic ring, which can suffer from issues with regioselectivity and harsh reaction conditions. mdpi.comresearchgate.net The development of efficient routes utilizing such building blocks contributes to the broader field of organofluorine chemistry.

Applications in Materials Science Research

While the primary application of this compound is in pharmaceuticals, its structural motifs suggest emerging potential in materials science. Fluorinated organic materials are increasingly used in advanced applications due to their unique electronic and physical properties. rsc.orgnih.gov

The 5-(2-fluorophenyl)pyrrole scaffold, derived from the subject compound, could be a valuable building block for novel organic electronic materials. The incorporation of fluorine atoms into conjugated polymers and small molecules is a well-established strategy to tune their electronic properties. rsc.org Fluorination typically lowers both the HOMO and LUMO energy levels, which can improve electron injection and enhance the material's stability against oxidative degradation. rsc.org

Derivatives of diketopyrrolopyrrole (DPP), which share structural similarities with the pyrrole core, are high-performance materials used in organic field-effect transistors (OFETs) and polymer solar cells (PSCs). unistra.frrsc.org Introducing fluorinated phenyl groups onto such heterocyclic cores has been shown to improve charge carrier mobility and device performance. unistra.fr Therefore, it is plausible that polymers or small molecules incorporating the 5-(2-fluorophenyl)pyrrole unit could exhibit interesting properties for applications in organic electronics.

Furthermore, fluorinated aromatic poly(ether ketone)s are known for their high thermal stability and desirable mechanical properties. acs.orgresearchgate.net The 2-fluorophenyl ketone moiety within this compound could potentially be incorporated into novel polymer backbones, creating materials with enhanced thermal resistance and specific optical properties for applications in photonics or as high-performance plastics. mdpi.com

Precursors for Optoelectronic Materials (e.g., solvato-chromic dyes, organic semiconductors)

The unique electronic properties of the nitrile group and the aromatic system in this compound make it a promising precursor for optoelectronic materials. Malononitrile (B47326) and its derivatives are recognized for their role in creating donor-acceptor molecules, which are fundamental to materials with interesting optical and electronic properties. researchgate.netnih.gov